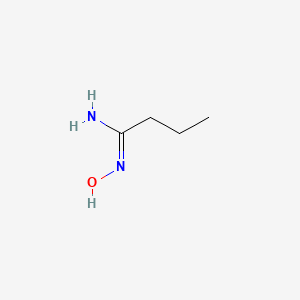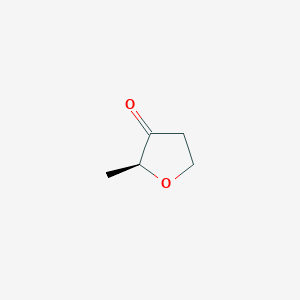![molecular formula C9H15Br3N2OSi B3243821 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole CAS No. 159590-01-9](/img/structure/B3243821.png)
2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole
Vue d'ensemble
Description
2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole is a unique organic compound belonging to the imidazole class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole typically involves multi-step reactions:
Initial Formation of the Imidazole Ring: : The imidazole core can be synthesized through the Debus-Radziszewski imidazole synthesis, where glyoxal, formaldehyde, and ammonia or an amine react in the presence of an acid catalyst.
Bromination: : The imidazole ring undergoes electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the three bromine atoms at the 2, 4, and 5 positions.
Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: : This step involves the reaction of the brominated imidazole with 2-(trimethylsilyl)ethanol in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide, facilitating the formation of the desired compound.
Industrial Production Methods
Industrial-scale production typically follows optimized versions of the laboratory synthesis methods, ensuring higher yields, safety, and cost-effectiveness. Process intensification strategies such as continuous flow chemistry might also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: : Given its brominated structure, it may undergo oxidation and reduction reactions under specific conditions.
Nucleophilic Substitution: : The bromine atoms are potential leaving groups, allowing the compound to participate in nucleophilic substitution reactions.
Elimination and Addition: : The compound can engage in elimination and addition reactions, particularly involving the trimethylsilyl-ethoxy-methyl group.
Common Reagents and Conditions
Oxidation: : Use of reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Use of nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation Products: : Formation of dibrominated imidazole derivatives.
Reduction Products: : Formation of brominated amine derivatives.
Substitution Products: : Diverse substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole exhibits wide-ranging applications across various fields:
Chemistry: : Utilized as a versatile intermediate in organic synthesis and in the development of novel compounds.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: : Explored for its antimicrobial properties and potential therapeutic applications.
Industry: : Employed in materials science for developing advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole involves:
Molecular Targets: : The imidazole ring can interact with various enzymes, receptors, and proteins, affecting their activity.
Pathways: : Modulation of signaling pathways and inhibition of specific enzymes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Compared to similar brominated imidazole compounds, 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole stands out due to its unique trimethylsilyl-ethoxy-methyl group, offering distinct reactivity and applications.
Similar Compounds
2,4,5-tribromoimidazole: : Lacks the trimethylsilyl-ethoxy-methyl group, resulting in different chemical properties.
2,4-dibromo-1H-imidazole: : Fewer bromine atoms and different reactivity.
1-methyl-2,4,5-tribromoimidazole: : Substitution at the 1-position with a methyl group instead of trimethylsilyl-ethoxy-methyl.
And there you have it—a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and more. Intriguing compound, isn't it?
Propriétés
IUPAC Name |
trimethyl-[2-[(2,4,5-tribromoimidazol-1-yl)methoxy]ethyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br3N2OSi/c1-16(2,3)5-4-15-6-14-8(11)7(10)13-9(14)12/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLROCHXTREGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=C(N=C1Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br3N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
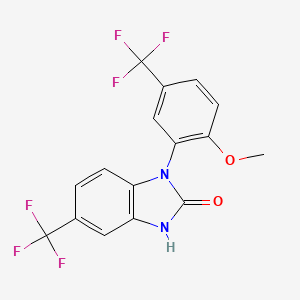
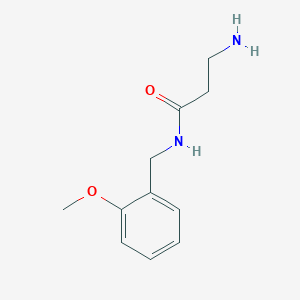
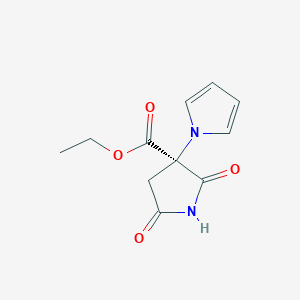
![3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol](/img/structure/B3243762.png)
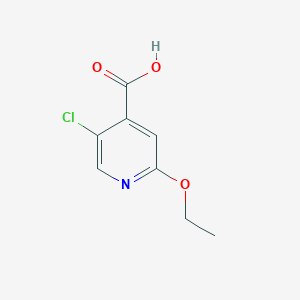
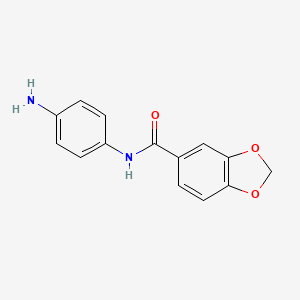

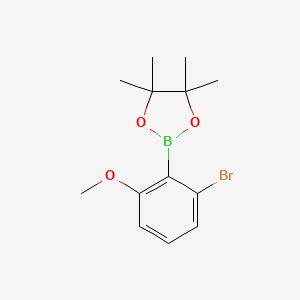
![methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B3243806.png)
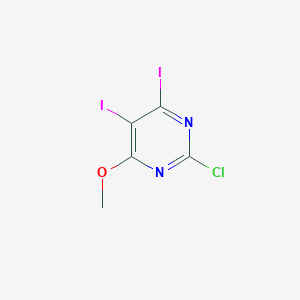
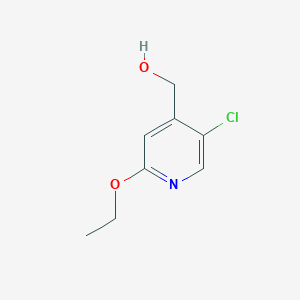
![2,3-Dihydro-1h-spiro[isoquinoline-4,4'-piperidin]-1-one](/img/structure/B3243824.png)
